N-tert-butyl-3-acetamidobenzamide N-tert-butyl-3-acetamidobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0738020
InChI: InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-6-10(8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
SMILES: CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol

N-tert-butyl-3-acetamidobenzamide

CAS No.:

Cat. No.: VC0738020

Molecular Formula: C13H18N2O2

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-3-acetamidobenzamide -

Specification

Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name 3-acetamido-N-tert-butylbenzamide
Standard InChI InChI=1S/C13H18N2O2/c1-9(16)14-11-7-5-6-10(8-11)12(17)15-13(2,3)4/h5-8H,1-4H3,(H,14,16)(H,15,17)
Standard InChI Key YPJMRFZTVQPTQW-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C
Canonical SMILES CC(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C

Introduction

Chemical and Physical Properties

Based on analysis of structurally similar compounds, the following properties can be reasonably attributed to N-tert-butyl-3-acetamidobenzamide:

PropertyValueNotes
Molecular FormulaC₁₃H₁₈N₂O₂Same as the 2-position isomer
Molecular Weight234.29 g/molCalculated from atomic masses
AppearanceLikely white crystalline solidBased on related benzamides
SolubilityModerately soluble in organic solventsExpected to have limited water solubility
LogP (estimated)~2.5-2.7Similar to the 2-position isomer (2.64)
Hydrogen Bond Donors2From N-H groups
Hydrogen Bond Acceptors2From C=O groups

The compound contains two amide functional groups that contribute to its polarity and hydrogen bonding capabilities. The tert-butyl group adds lipophilicity and steric bulk, which may influence both the compound's physical properties and its biological interactions.

Structural Characteristics

N-tert-butyl-3-acetamidobenzamide possesses several key structural features that distinguish it from other benzamide derivatives:

  • The acetamido group at the 3-position influences the electron distribution across the benzene ring

  • The N-tert-butyl amide group provides steric hindrance and lipophilicity

  • The presence of two amide groups creates potential for intramolecular hydrogen bonding

  • The meta-substitution pattern may result in different conformational preferences compared to ortho-substituted isomers

Research Status and Future Directions

The current research on N-tert-butyl-3-acetamidobenzamide appears limited compared to other benzamide derivatives. This represents an opportunity for further investigation, particularly in the following areas:

  • Comprehensive physical characterization

  • Optimized synthesis protocols

  • Systematic evaluation of biological activities

  • Comparative studies with positional isomers

Analytical Characterization

Future research should include comprehensive spectroscopic analysis (NMR, IR, MS) similar to the detailed characterization provided for related compounds in the literature . This would establish definitive identification parameters and aid in quality control of synthesized material.

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